2-(2-Fluoro-6-iodophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoro-6-iodophenyl)acetic acid is an organic compound with the molecular formula C8H6FIO2. It is a derivative of acetic acid, where the hydrogen atoms in the phenyl ring are substituted by fluorine and iodine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-6-iodophenyl)acetic acid can be achieved through several methods. One common approach involves the palladium-catalyzed reaction of 2-iodobenzyl cyanide with fluorine-containing reagents. This reaction typically requires a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is favored due to its efficiency and ability to produce high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Fluoro-6-iodophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodine atom to a less reactive group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenylacetic acids .
Wissenschaftliche Forschungsanwendungen
2-(2-Fluoro-6-iodophenyl)acetic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Fluoro-6-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms in the compound can influence its reactivity and binding affinity to various enzymes and receptors. This can lead to the modulation of biological processes such as enzyme inhibition or activation, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
2-Iodophenylacetic acid: Similar in structure but lacks the fluorine atom, which can affect its reactivity and applications.
4-Iodophenylacetic acid: Another similar compound with the iodine atom in a different position, leading to different chemical properties and reactivity.
Uniqueness: 2-(2-Fluoro-6-iodophenyl)acetic acid is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and binding characteristics .
Eigenschaften
Molekularformel |
C8H6FIO2 |
---|---|
Molekulargewicht |
280.03 g/mol |
IUPAC-Name |
2-(2-fluoro-6-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H6FIO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) |
InChI-Schlüssel |
MWWQYJBARUZSFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)I)CC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.